5-(Benzyloxy)-3-bromopyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-3-bromopyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a benzyloxy group at the 5-position and a bromine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-bromopyrazin-2-amine typically involves the following steps:
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-3-bromopyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzylamine derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products like 5-(Benzyloxy)-3-azidopyrazin-2-amine.
Oxidation: Products like 5-(Benzyloxy)-3-bromopyrazine-2-carbaldehyde.
Reduction: Products like 5-(Benzyloxy)-3-bromopyrazin-2-ylmethanamine.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-3-bromopyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interaction of pyrazine derivatives with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-3-bromopyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Benzyloxy)-3-chloropyrazin-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-(Benzyloxy)-3-iodopyrazin-2-amine: Similar structure but with an iodine atom instead of bromine.
5-(Benzyloxy)-3-fluoropyrazin-2-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
5-(Benzyloxy)-3-bromopyrazin-2-amine is unique due to the specific combination of the benzyloxy and bromine substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s efficacy in certain applications.
Eigenschaften
CAS-Nummer |
642084-45-5 |
---|---|
Molekularformel |
C11H10BrN3O |
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
3-bromo-5-phenylmethoxypyrazin-2-amine |
InChI |
InChI=1S/C11H10BrN3O/c12-10-11(13)14-6-9(15-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14) |
InChI-Schlüssel |
XPVKXZZJHUGKFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CN=C(C(=N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.